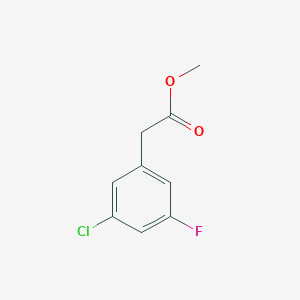
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester
描述
(3-Chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester (CFMAE) is an organic compound with a variety of applications in the medical, agricultural, and industrial fields. CFMAE is a compound that is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. CFMAE is also used as a catalyst in organic reactions, as a reagent, and as a solvent. CFMAE is a relatively new compound, having only been discovered in the early 2000s.
科学研究应用
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has also been used as a catalyst in organic reactions and as a reagent. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has been used in the synthesis of other compounds, such as 4-chloro-5-fluorophenylacetic acid and 4-chloro-5-fluoro-phenylacetic acid methyl ester.
作用机制
The mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is not yet fully understood. However, it is believed that (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is able to act as a catalyst in organic reactions due to its ability to bind to the substrate and form a reactive intermediate. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester can also act as a reagent, allowing it to react with other compounds and form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester are not yet fully understood. However, it is believed that (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have a variety of effects on the human body. For example, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have an effect on the immune system, as well as on the cardiovascular and nervous systems. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain vitamins and minerals.
实验室实验的优点和局限性
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is its relatively low cost, which makes it an attractive option for laboratory use. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is relatively easy to use in laboratory experiments, as it is not highly reactive and can be used in a variety of reactions. However, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is limited by its relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
未来方向
The future of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is still largely unknown, as there are still many unanswered questions about its mechanism of action and its potential effects on the body. However, there are a number of potential future directions for (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester research. For example, further research into the biochemical and physiological effects of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to better understand its potential applications in the medical, agricultural, and industrial fields. Additionally, further research into the synthesis of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to develop new and improved methods for its synthesis. Finally, further research into the mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to better understand its potential effects on the human body.
属性
IUPAC Name |
methyl 2-(3-chloro-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHNTLDUAYAKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

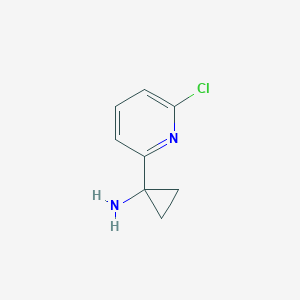
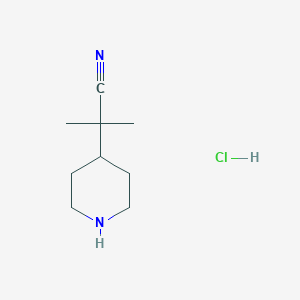
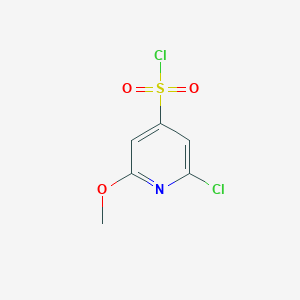
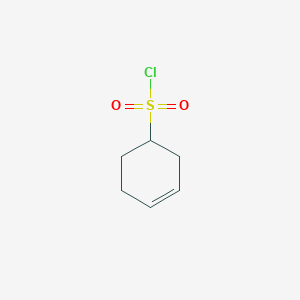


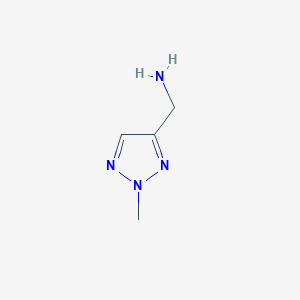
![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
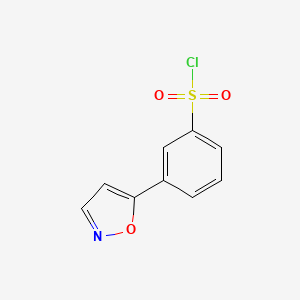
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)
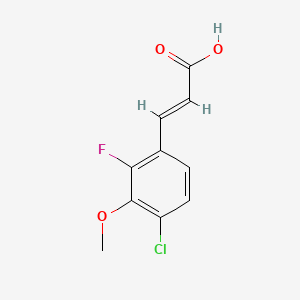
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile](/img/structure/B1426012.png)